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  • Product: 4-Bromofuro[2,3-b]pyridine

Core Science & Biosynthesis

Exploratory

Thermodynamic Solubility Profile and Formulation Strategies for 4-Bromofuro[2,3-b]pyridine

Introduction: The Strategic Value of the Furopyridine Scaffold In contemporary medicinal chemistry and organic synthesis, the furo[2,3-b]pyridine core has emerged as a highly valuable azaindole isostere. Because it conta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Furopyridine Scaffold

In contemporary medicinal chemistry and organic synthesis, the furo[2,3-b]pyridine core has emerged as a highly valuable azaindole isostere. Because it contains both an electron-deficient pyridine ring and an electron-rich furan ring, it serves as an exceptional hinge-binding template for the development of kinase inhibitors [1]. Specifically, 4-Bromofuro[2,3-b]pyridine (CAS: 1781987-65-2) is a critical building block, providing a reactive halogen handle at the C4 position for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) [2].

However, the introduction of the bromine atom significantly alters the physicochemical landscape of the parent molecule. It increases the lipophilicity (LogP) and crystal lattice energy, which directly impacts its dissolution thermodynamics. For researchers, understanding the solubility profile of 4-Bromofuro[2,3-b]pyridine across various organic solvents is not merely a logistical requirement—it is a prerequisite for reaction optimization, purification, and downstream biological assay formulation.

Physicochemical Basis of Dissolution

The solubility of 4-Bromofuro[2,3-b]pyridine is governed by the interplay between its crystal lattice energy and the solvation energy provided by the solvent.

  • Hydrogen Bonding Capacity: The pyridine nitrogen acts as a localized hydrogen-bond acceptor (HBA), while the furan oxygen provides a weaker, delocalized HBA interaction. The molecule lacks any hydrogen-bond donors (HBD).

  • Dispersion Forces: The bromine atom is highly polarizable, contributing to strong London dispersion forces. This makes the compound highly soluble in halogenated and moderately polar organic solvents.

  • Hydrophobic Collapse: In aqueous or highly polar protic environments, the inability of the compound to donate hydrogen bonds, combined with its large hydrophobic surface area, leads to rapid precipitation.

When designing a solvent system, researchers must leverage Hansen Solubility Parameters (HSP) . Solvents with high dispersion ( δd​ ) and moderate polar ( δp​ ) parameters, such as Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM), will readily disrupt the crystal lattice of 4-Bromofuro[2,3-b]pyridine.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the solubility profile of 4-Bromofuro[2,3-b]pyridine across standard organic solvents. This data is critical for selecting reaction media, extraction solvents, and crystallization anti-solvents.

SolventSolvent ClassDielectric Constant ( ε )Estimated Solubility (mg/mL)Application & Mechanistic Notes
DMSO Polar Aprotic46.7> 100Optimal Stock Solvent: High dipole moment strongly solvates the polarizable core.
DMF Polar Aprotic36.7> 100Excellent for Pd-catalyzed cross-coupling reactions.
DCM Halogenated9.150 - 100Optimal Extraction Solvent: Matches the dispersion forces of the bromo-substituent.
Ethyl Acetate Polar Aprotic6.020 - 50Standard solvent for silica gel chromatography and liquid-liquid extraction.
Methanol Polar Protic32.710 - 20Moderate solubility; H-bonding to the pyridine nitrogen is offset by the hydrophobic bulk.
Hexane Non-Polar1.9< 1Optimal Anti-Solvent: Used to induce crystallization or precipitation during purification.
Aqueous Buffer Polar Protic80.1< 0.1Highly insoluble; requires formulation strategies for biological assays [3].

Gold-Standard Experimental Protocol: Miniaturized Shake-Flask Method

To determine the exact thermodynamic solubility of 4-Bromofuro[2,3-b]pyridine for a specific reaction or assay, the miniaturized shake-flask method coupled with HPLC-UV quantification is the industry gold standard [4]. Unlike kinetic solubility assays (which measure the precipitation point of a DMSO stock added to a buffer), the shake-flask method measures true thermodynamic equilibrium by dissolving the solid compound directly into the target solvent [5].

Step-by-Step Methodology

Causality Note: Every step in this protocol is designed to eliminate kinetic artifacts and ensure true thermodynamic equilibrium is reached.

  • Preparation of the Solid Phase: Weigh approximately 2-5 mg of solid 4-Bromofuro[2,3-b]pyridine into a 1.5 mL glass HPLC vial. Rationale: An excess of solid must be present to ensure the chemical potential of the solid phase equals that of the dissolved solute.

  • Solvent Addition: Add 500 µL of the target organic solvent (or mixed solvent system) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the concentration reading.

  • Equilibration (Incubation): Place the vial in a temperature-controlled orbital shaker at 25°C (or target reaction temperature) and agitate at 300 RPM for 24 to 72 hours. Rationale: Halogenated heteroaromatics often exhibit slow dissolution kinetics due to high lattice energies; 24 hours is the minimum required to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes at the equilibration temperature. Rationale: Centrifugation is vastly superior to filtration for lipophilic compounds. Filtration can lead to non-specific binding of the bromo-compound to the filter membrane, yielding falsely low solubility data.

  • Sampling and Dilution: Carefully extract 50 µL of the clear supernatant without disturbing the solid pellet. Dilute this aliquot into a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the detector.

  • HPLC-UV Quantification: Inject the diluted sample onto a C18 reverse-phase column. Detect absorbance at the λmax​ of the furopyridine core (typically ~254 nm or 280 nm). Calculate the concentration against a pre-established multi-point calibration curve.

Workflow & Formulation Optimization

When transitioning 4-Bromofuro[2,3-b]pyridine from organic synthesis to in vitro biological testing, researchers frequently encounter precipitation issues upon diluting DMSO stock solutions into aqueous media[3]. The workflow below outlines the logical progression from solubility determination to formulation optimization.

G Start Solid Compound 4-Bromofuro[2,3-b]pyridine Solvent Add to Target Solvent (DMSO, MeOH, Buffer) Start->Solvent Incubate Incubate & Shake (24-72h at 25°C) Solvent->Incubate Separate Phase Separation (Centrifugation) Incubate->Separate Quantify HPLC-UV/LC-MS Quantification Separate->Quantify Decision Solubility Target Met? Quantify->Decision Optimize Formulation Optimization (Co-solvents, Cyclodextrins) Decision->Optimize No Proceed Proceed to Assay/Reaction Decision->Proceed Yes Optimize->Solvent Retest

Workflow for thermodynamic solubility determination and formulation optimization.

Overcoming Aqueous Precipitation

If the compound precipitates in biological media, do not simply increase the DMSO concentration, as DMSO >1% is often cytotoxic. Instead, apply the following field-proven strategies:

  • Co-solvent Systems: Introduce 5-10% PEG-400 or Ethanol to the aqueous buffer. These co-solvents lower the dielectric constant of the water, bridging the polarity gap between the hydrophobic drug and the aqueous environment.

  • Complexation Agents: Utilize Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin encapsulates the brominated aromatic ring, while the hydrophilic exterior maintains aqueous solubility.

By systematically applying thermodynamic principles and rigorous analytical methodologies, researchers can effectively harness the 4-Bromofuro[2,3-b]pyridine scaffold for advanced drug discovery and synthetic applications.

References

  • National Center for Biotechnology Information (NCBI). "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling." PubMed Central (PMC). Available at:[Link]

  • American Chemical Society (ACS). "Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives." The Journal of Organic Chemistry. Available at:[Link]

  • Analiza. "Thermodynamic Solubility: Miniaturized Shake-Flask Approach." Analiza Services. Available at:[Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic and Thermodynamic solubility)." Protocols.io. Available at:[Link]

Foundational

Safety Data Sheet (SDS) and Handling Guidelines for 4-Bromofuro[2,3-b]pyridine: A Technical Guide for Medicinal Chemists

Executive Summary: The Furo[2,3-b]pyridine Scaffold in Drug Discovery In contemporary medicinal chemistry, the furo[2,3-b]pyridine scaffold has emerged as a privileged heterocyclic motif, frequently utilized as an isoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Furo[2,3-b]pyridine Scaffold in Drug Discovery

In contemporary medicinal chemistry, the furo[2,3-b]pyridine scaffold has emerged as a privileged heterocyclic motif, frequently utilized as an isosteric replacement for azaindole and benzofuran cores[1]. Its rigid, planar structure, combined with a unique dipole moment generated by the electron-deficient pyridine ring and the electron-rich furan ring, makes it an exceptional hinge-binding template for kinase inhibitors[2].

4-Bromofuro[2,3-b]pyridine serves as a critical electrophilic building block in this domain. The strategic placement of the bromine atom at the C4 position allows for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions, enabling rapid structure-activity relationship (SAR) exploration[3]. However, the same electronic activation that makes this compound synthetically valuable also dictates its toxicological profile and handling requirements.

Physicochemical Profiling & Identity

Before handling the material, it is critical to verify its identity and understand its baseline physicochemical properties. The quantitative data below summarizes the core identifiers for 4-Bromofuro[2,3-b]pyridine,[4].

PropertyValue / Description
Chemical Name 4-Bromofuro[2,3-b]pyridine
CAS Registry Number 1781987-65-2
PubChem CID 84070519
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
Appearance Pale yellow to off-white solid (typical for halogenated heterocycles)
Solubility Soluble in DMF, DMSO, 1,4-Dioxane, and Dichloromethane; Insoluble in H₂O
Reactivity Profile Electrophilic; susceptible to oxidative addition by Pd(0) and Ni(0)

Mechanistic Toxicology & SDS Core Guidelines

As a Senior Application Scientist, I emphasize that safety protocols must be grounded in chemical mechanism. The hazards associated with 4-Bromofuro[2,3-b]pyridine are not arbitrary; they are a direct consequence of its molecular structure.

The Causality of Hazard

The C4-bromine atom is highly activated toward nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing inductive and resonance effects of the adjacent pyridine nitrogen. In a biological context, this means the compound can act as an alkylating/arylating agent, reacting with nucleophilic residues (such as thiols in cysteine or amines in lysine) present in skin proteins and mucosal membranes. This irreversible covalent binding is the mechanistic root of its classification as a skin sensitizer and irritant[5].

GHS Classification & Precautionary Data

Based on structural analogs and standard classifications for halogenated furopyridines, the following Globally Harmonized System (GHS) data applies[5]:

GHS Hazard ClassHazard Statement (H-Code)Mechanistic Rationale
Acute Toxicity (Oral) H302 : Harmful if swallowed.Systemic absorption leads to hepatic metabolism and potential generation of reactive epoxide intermediates.
Skin Corrosion/Irritation H315 : Causes skin irritation.SNAr reactivity with epidermal keratinocytes and dermal proteins.
Serious Eye Damage H319 : Causes serious eye irritation.Rapid reaction with the aqueous, nucleophile-rich environment of the cornea.
STOT (Single Exposure) H335 : May cause respiratory irritation.Inhalation of fine dust leads to covalent modification of respiratory mucosal tissue.
Engineering Controls and PPE
  • Ventilation: All manipulations (weighing, transferring, reacting) MUST be performed within a certified chemical fume hood.

  • Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are required. Because the compound is highly soluble in organic solvents, if a solution of 4-Bromofuro[2,3-b]pyridine is spilled on the glove, the solvent will act as a carrier, rapidly permeating the nitrile barrier. Self-Validating Check: If a solvent spill occurs on the glove, immediately remove the glove, wash hands, and don a new pair.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of 4-Bromofuro[2,3-b]pyridine is its role as an electrophile in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[3],[1]. The C-Br bond is readily cleaved by electron-rich Palladium(0) species.

CatalyticCycle Pd0 Active Pd(0) Catalyst [Electron-rich] OxAdd Oxidative Addition [C-Br Bond Cleavage] Pd0->OxAdd 4-Bromofuro[2,3-b]pyridine Transmet Transmetalation [Aryl Transfer] OxAdd->Transmet Base / Aryl-B(OH)2 RedElim Reductive Elimination [C-C Bond Formation] Transmet->RedElim Halide Exchange RedElim->Pd0 Product Release

Caption: Catalytic cycle for the Pd-mediated functionalization of 4-Bromofuro[2,3-b]pyridine.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure high yields and prevent catalyst deactivation, the following protocol utilizes Pd(dppf)Cl₂. The bidentate dppf ligand prevents the formation of inactive palladium-black and stabilizes the metal center against the electron-deficient nature of the furopyridine[3].

Reagents:

  • 4-Bromofuro[2,3-b]pyridine (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 2.5 mol%)

  • K₂CO₃ (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly (The Causality of Stoichiometry): Charge a dry 20 mL Schlenk tube with 4-Bromofuro[2,3-b]pyridine, the arylboronic acid, K₂CO₃, and the Pd catalyst. Rationale: Assembling solids before adding solvent prevents splashing and ensures accurate stoichiometric ratios, which is critical since excess boronic acid can lead to homocoupling byproducts.

  • Degassing (The Causality of Catalyst Preservation): Add the Dioxane/H₂O solvent mixture. Perform three consecutive freeze-pump-thaw cycles. Validation Check: The cessation of micro-bubbles during the argon backfill stage of the third cycle confirms the successful removal of dissolved O₂. This prevents the irreversible oxidation of Pd(0) to inactive Pd(II) peroxo complexes.

  • Catalytic Heating: Seal the tube and heat to 90 °C in an oil bath for 12 hours. Validation Check: Observe the reaction mixture. A successful reduction of the pre-catalyst to the active Pd(0) species is indicated by a color shift from a pale orange suspension to a deep, homogeneous amber/red solution. If the solution turns black and precipitates (palladium black), oxygen contamination has occurred, and the catalytic cycle has collapsed.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Reagent Assembly (Schlenk Tube) Step2 Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 Catalytic Heating (90°C, Amber Color) Step2->Step3 Step4 Workup (Aqueous Extraction) Step3->Step4

Caption: Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling.

Storage, Stability, and Waste Management

Storage Protocols: 4-Bromofuro[2,3-b]pyridine should be stored at 2–8 °C under an inert atmosphere (Argon or N₂).

  • Mechanistic Rationale: While aryl bromides are generally stable, the electron-rich furan moiety is susceptible to slow oxidation by ambient singlet oxygen or moisture-induced degradation over prolonged periods. Storing under argon eliminates oxidative degradation pathways.

  • Light Sensitivity: Halogenated aromatics can undergo photo-induced dehalogenation. Store in amber glass vials or wrap containers in aluminum foil.

Waste Management: All waste generated from the handling or reaction of this compound must be segregated into Halogenated Organic Waste containers. Do not mix with non-halogenated solvents, as the combination of halogenated heterocycles with certain ketones (e.g., acetone) under basic conditions can lead to highly exothermic side reactions in waste carboys.

Comprehensive References

  • "CAS 1781987-65-2 | 4-Bromofuro[2,3-b]pyridine,≥95% - Howei" , Howei Pharm,[Link]

  • "4-Bromofuro[2,3-b]pyridine | C7H4BrNO | CID 84070519" , PubChem,[Link]

  • "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling" , National Institutes of Health (PMC),[Link]

Sources

Exploratory

The Electronic Architecture and Synthetic Paradigms of the Furo[2,3-b]pyridine Scaffold

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Executive Summary The furo[2,3-b]pyridine scaffold is a privileged, fused bicyclic heterocycle characterized by an electron-deficient pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

The furo[2,3-b]pyridine scaffold is a privileged, fused bicyclic heterocycle characterized by an electron-deficient pyridine ring fused to an electron-rich furan ring. Historically overshadowed by its nitrogen-containing analog, azaindole, the furo[2,3-b]pyridine core has recently gained immense traction in medicinal chemistry as a highly selective hinge-binding template[1]. By removing the hydrogen-bond donor capacity inherent to the pyrrole ring of indoles and azaindoles, furo[2,3-b]pyridines effectively reduce kinase promiscuity while maintaining potent target affinity[1]. This whitepaper explores the fundamental electronic properties, photophysical characteristics, and validated synthetic methodologies of this critical pharmacophore.

Fundamental Electronic Properties and Molecular Orbital Theory

The physicochemical behavior of furo[2,3-b]pyridine is dictated by the push-pull electronic dynamic between its two fused rings. The pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the furan oxygen contributes to the system's lipophilicity and alters the dipole moment[2].

HOMO-LUMO Gap and Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations on highly substituted furo[2,3-b]pyridines (such as those derived from β -ketodinitriles) reveal a distinct spatial separation of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized at the central furopyridine core, extending toward electron-donating substituents. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) spans the central core but extends outward to electron-withdrawing groups (e.g., nitrile or phenyl rings)[3].

The calculated energy gap ( ΔELUMO−HOMO​ ) generally falls in the range of 2.88 to 3.45 eV [3]. This relatively narrow bandgap facilitates π→π∗ transitions, endowing these molecules with remarkable photoluminescence, typically absorbing in the UV range (348–387 nm) and emitting in the green visible region (468–560 nm)[3][4].

Causality in Drug Design: The Bioisosteric Advantage

In kinase inhibitor design, the hinge region of the ATP-binding pocket typically requires a hydrogen bond acceptor-donor motif. Azaindoles provide both, which often leads to off-target binding across the kinome. By substituting the pyrrole NH with a furan oxygen, the furo[2,3-b]pyridine scaffold eliminates the H-bond donor[1]. This subtle electronic modification:

  • Increases Selectivity: Restricts binding to kinases that strictly require an H-bond acceptor (e.g., EGFR, AKT)[1].

  • Modulates Lipophilicity: The furan oxygen increases the logP slightly compared to azaindole, enhancing membrane permeability while preventing the formation of phase II glucuronide metabolites at the heterocyclic core.

G Furo Furo[2,3-b]pyridine Core Pyridine Pyridine Ring (Electron-Deficient) Furo->Pyridine fused to Furan Furan Ring (Electron-Rich) Furo->Furan fused to HOMO HOMO Localized on central core Furo->HOMO DFT Analysis LUMO LUMO Extended to substituents Furo->LUMO DFT Analysis Kinase Kinase Hinge Region Pyridine->Kinase H-bond Acceptor (N) Furan->Kinase Hydrophobic/vdW contacts (No H-bond Donor)

Figure 1: Electronic distribution and kinase hinge-binding mechanics of the furo[2,3-b]pyridine core.

Photophysical Properties and pH Sensor Applications

Because of their unique electronic architecture, specific derivatives like 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFPs) exhibit highly sensitive solvatochromic and pH-dependent fluorescent properties[5].

In aqueous environments, these compounds demonstrate strong fluorescence under acidic conditions due to the protonation of the pyridine nitrogen, which alters the molecular conformation and lowers the energy of the excited state[5]. As the pH increases toward neutrality, fluorescence diminishes. However, at highly basic pH levels, a secondary conformational shift occurs, restoring fluorescence[5]. This dual-response mechanism makes the furo[2,3-b]pyridine scaffold an excellent candidate for novel biological pH sensors and organic fluorophores[6].

Validated Synthetic Methodologies

Accessing the furo[2,3-b]pyridine core has historically been challenging. However, recent advances in transition-metal catalysis and domino annulations have provided robust, scalable routes[1][7].

Protocol A: Pd(II)-Catalyzed N–H/C Annulation (One-Pot Synthesis)

This methodology leverages the simultaneous participation of cyano groups in β -ketodinitriles to construct both the furan and pyridine rings concurrently via C–C, C=C, C–O, C–N, and C=N bond formation[3].

Reagents & Equipment:

  • β -ketodinitrile (0.25 mmol)

  • Diphenylacetylene (0.25 mmol, 1.0 equiv)

  • Palladium(II) acetate[Pd(OAc)₂] (5 mol %)

  • 2,2′-Bipyridine (5 mol %)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O, 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (2 mL)

  • Pressure tube

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried pressure tube with the β -ketodinitrile and diphenylacetylene.

  • Catalyst Loading: Add Pd(OAc)₂, 2,2′-bipyridine, and PTSA·H₂O to the reaction vessel.

  • Solvent Addition: Suspend the mixture in 2 mL of anhydrous DCE.

  • Reaction: Seal the pressure tube under a nitrogen (N₂) atmosphere. Heat the mixture in an oil bath at 120 °C for 12 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC). The formation of the product is often indicated by a distinct blue fluorescent spot under a 365 nm UV lamp[3].

  • Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the highly substituted furo[2,3-b]pyridine.

Synth Keto β-Ketodinitrile Intermediate Carbopalladation Intermediate Keto->Intermediate +Pd(II) Alkyne Alkyne Alkyne->Intermediate insertion Cat Pd(OAc)2 / 2,2'-bipyridine PTSA·H2O, 120°C Cat->Intermediate catalyzes Product Furo[2,3-b]pyridine Derivative Intermediate->Product N-H/C Annulation (C-C, C=C, C-O, C-N)

Figure 2: Reaction pathway for the Pd(II)-catalyzed N-H/C domino annulation.

Protocol B: Gram-Scale Synthesis for Medicinal Chemistry

For structure-activity relationship (SAR) studies requiring multigram quantities, a concise 4-step synthesis starting from 2,5-dichloronicotinic acid is preferred[1].

  • Esterification: 2,5-dichloronicotinic acid is converted to its ethyl ester under acidic conditions.

  • Furan Ring Closure: Utilizing the 2-chloro position and the 3-carboxylate handle, a cyclization reaction is performed to build the furan ring.

  • Functionalization: The resulting core possesses orthogonal handles at the 3- and 5-positions, allowing for selective palladium-mediated cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[1]. Furthermore, the core is amenable to late-stage C–H amination and borylation[8].

Quantitative Data Summaries

The following tables summarize the critical electronic and photophysical parameters of the furo[2,3-b]pyridine scaffold, validating its utility in both materials science and pharmacology.

Table 1: Photophysical and Electronic Properties (DFT & Experimental) [3][4]

Property Typical Range / Value Analytical Method Significance

| ΔE (LUMO-HOMO) | 2.88 – 3.45 eV | DFT Calculations | Enables visible region fluorescence. | | Absorption ( λmax​ ) | 348 – 387 nm | UV-Vis Spectroscopy | Efficient photon absorption for imaging. | | Emission ( λem​ ) | 468 – 560 nm | Fluorescence Spectroscopy | Green-region emission; useful for biological assays. | | pKa (Pyridine Nitrogen) | ~ 4.5 – 5.5 | Titration / Predictive | Dictates protonation state at physiological pH. |

Table 2: Comparative Pharmacophore Profile (Furo[2,3-b]pyridine vs. Azaindole) [1]

Feature 7-Azaindole Furo[2,3-b]pyridine Impact on Drug Design
H-Bond Acceptor Yes (Pyridine N) Yes (Pyridine N) Both bind to kinase hinge regions.
H-Bond Donor Yes (Pyrrole NH) No (Furan O) Furo[2,3-b]pyridine reduces kinome promiscuity.

| Lipophilicity ( logP ) | Lower | Higher | Furo[2,3-b]pyridine exhibits altered ADME profiles. | | Metabolic Liability | High (N-glucuronidation) | Low | Improved pharmacokinetic half-life. |

Applications in Advanced Therapeutics

Beyond kinase inhibition, the tailored electronic properties of furo[2,3-b]pyridines have been successfully mapped to other complex biological targets:

  • Cannabinoid-1 Receptor (CB1R) Modulators: Highly substituted 3-amino-2-acyl furo[2,3-b]pyridine derivatives act as potent, orally active inverse agonists of CB1R, demonstrating significant efficacy in metabolic regulation and food intake models[9][10].

  • Antimycobacterial Agents: Specific derivatives have shown robust activity against multidrug-resistant Mycobacterium tuberculosis, leveraging the scaffold's lipophilicity to penetrate the complex mycobacterial cell wall[1].

Conclusion

The furo[2,3-b]pyridine scaffold represents a triumph of applied electronic theory in organic synthesis. By carefully manipulating the HOMO-LUMO gap and eliminating ubiquitous hydrogen-bond donors, chemists can utilize this core to design highly selective kinase inhibitors, robust pH sensors, and potent GPCR modulators. Supported by scalable, transition-metal-catalyzed annulation protocols, this bicyclic system is positioned as a cornerstone building block for next-generation drug discovery.

References

  • Mao, H., et al. (2026). Recent advances in the synthesis of furo[2,3-b]pyridine derivatives through novel domino annulations. Discover Chemistry. Available at:[Link]

  • IntechOpen (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Available at:[Link]

  • NIH / PMC. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Available at:[Link]

  • ResearchGate. Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Available at:[Link]

  • ACS Publications (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. Available at: [Link]

  • Debenham, J. S., et al. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorg Med Chem Lett. PubMed. Available at: [Link]

  • ResearchGate. Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Available at:[Link]

  • NIH / PMC (2021). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. Available at:[Link]

  • ACS Omega (2021). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. Available at: [Link]

  • ACS Publications (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters. Available at: [Link]

  • ACS Publications (2016). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. The Journal of Organic Chemistry. Available at: [Link]

Sources

Foundational

Structural Elucidation of 4-Bromofuro[2,3-b]pyridine: A Comprehensive Guide to X-Ray Crystallography

Executive Summary As a Senior Application Scientist overseeing structural biology and small-molecule characterization pipelines, I frequently encounter the need to unambiguously determine the three-dimensional architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing structural biology and small-molecule characterization pipelines, I frequently encounter the need to unambiguously determine the three-dimensional architecture of critical synthetic intermediates. 4-Bromofuro[2,3-b]pyridine (CAS: 1781987-65-2) is a highly rigid, planar bicyclic scaffold that serves as a privileged building block in modern medicinal chemistry.

Because the furo[2,3-b]pyridine core is a bioisostere of indole and azaindole, it is extensively utilized in the design of cyclin-dependent kinase 2 (CDK2) inhibitors and cannabinoid receptor modulators[1]. The presence of the 4-bromo substituent not only provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions but also acts as a heavy-atom anomalous scatterer that drastically simplifies crystallographic phase determination. This whitepaper details the theoretical framework, experimental methodology, and validation protocols required to successfully execute Single-Crystal X-Ray Diffraction (SCXRD) on this class of halogenated heteroaromatics.

Theoretical Crystallographic Framework

Before initiating an SCXRD experiment, it is critical to anticipate the crystallographic behavior of the target molecule. Furo[2,3-b]pyridine derivatives are characterized by a highly conjugated, planar bicyclic core[2].

Crystal Packing and Intermolecular Forces

Small, rigid, planar molecules lacking chiral centers typically crystallize in centrosymmetric space groups (most commonly P21​/c or P1ˉ ) to maximize packing density and minimize free energy. The crystal lattice of 4-Bromofuro[2,3-b]pyridine is governed by two primary non-covalent interactions:

  • π−π Stacking: The delocalized electron clouds of the furopyridine rings align in offset face-to-face or edge-to-face geometries.

  • Halogen Bonding: The electron-deficient σ -hole on the bromine atom can act as a halogen bond donor to the electron-rich pyridine nitrogen of an adjacent molecule (C–Br N), driving the formation of one-dimensional supramolecular chains.

Interactions Core 4-Bromofuro[2,3-b]pyridine (Planar Core) Br Bromine Atom (Heavy Atom) Core->Br C-Br Bond N Pyridine Nitrogen (H-Bond Acceptor) Core->N Fused Ring Pi Aromatic System (π-π Stacking) Core->Pi Delocalized e- Br->N Halogen Bond (C-Br···N) Pi->Pi Intermolecular π-π

Primary intra- and intermolecular interactions in 4-Bromofuro[2,3-b]pyridine.

Experimental Protocol: Single-Crystal X-Ray Diffraction

To ensure a self-validating and highly accurate structural model, the following step-by-step methodology must be strictly adhered to. Every choice in this workflow is driven by the specific physical properties of the brominated furopyridine core.

Step 1: Crystal Growth via Slow Evaporation
  • Procedure: Dissolve 5–10 mg of 4-Bromofuro[2,3-b]pyridine in a minimal amount of a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Layer with a non-polar antisolvent (e.g., hexanes) in a loosely capped vial.

  • Causality: Rapid precipitation traps kinetic defects and yields microcrystalline powders. Slow vapor diffusion or evaporation ensures a low nucleation rate, allowing the thermodynamic formation of a single, highly ordered crystal suitable for diffraction.

Step 2: Crystal Selection and Cryocooling
  • Procedure: Submerge the crystals in a drop of inert perfluoropolyether (Paratone) oil under a polarized light microscope. Select a single crystal (approx. 0.1×0.1×0.2 mm) that extinguishes light uniformly. Mount it on a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Cooling to 100 K minimizes the Debye-Waller factor (thermal atomic displacement). This reduces the smearing of electron density, dramatically improving the signal-to-noise ratio at high diffraction angles ( ) and protecting the crystal from radiation damage.

Step 3: Data Collection (Mo K α Radiation)
  • Procedure: Center the crystal on a diffractometer equipped with a Molybdenum microfocus X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector.

  • Causality: While Copper K α ( λ=1.54184 Å) yields stronger absolute diffraction, the Bromine atom ( Z=35 ) has a high mass attenuation coefficient for Cu K α , leading to severe absorption artifacts. Mo K α radiation penetrates the heavy-atom-containing crystal more effectively, yielding highly accurate structure factors ( ∣Fobs​∣ ).

Step 4: Phasing and Refinement
  • Procedure: Integrate the diffraction images and apply an empirical absorption correction (e.g., SADABS). Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[3].

  • Causality: Small molecules (<1000 atoms) possess an overdetermined data-to-parameter ratio. This allows direct/intrinsic methods to exploit probabilistic relationships between structure factor phases, solving the structure ab initio without the need for isomorphous replacement[3].

SCXRD_Workflow Cryst 1. Crystallization (Slow Diffusion) Mount 2. Cryo-Mounting (100 K) Cryst->Mount Diffract 3. Diffraction (Mo Kα Source) Mount->Diffract Phase 4. Phasing (SHELXT) Diffract->Phase Refine 5. Refinement (Least Squares) Phase->Refine

Step-by-step SCXRD workflow for small molecule structural elucidation.

Data Presentation & Structural Parameters

Based on established crystallographic data for structurally analogous furopyridine derivatives[2], the table below summarizes the expected quantitative parameters and validation metrics for a high-quality 4-Bromofuro[2,3-b]pyridine dataset.

ParameterExpected Value / RangeScientific Rationale
Chemical Formula C 7​ H 4​ BrNOConfirms the molecular composition.
Formula Weight 198.02 g/mol Used to calculate crystal density ( Dx​ ).
Crystal System Monoclinic / TriclinicTypical for planar bicyclic systems lacking chiral centers.
Space Group P21​/c or P1ˉ Centrosymmetric groups maximize close-packing density.
Data/Parameter Ratio >10:1 Ensures the refinement is statistically robust and overdetermined.
Final R1​ Index <0.05 (5%)Indicates excellent agreement between the experimental data and the refined model[4].
Goodness-of-Fit (S) 1.00−1.05 Validates that the weighting scheme applied during refinement is statistically appropriate[4].
Max Residual Density <1.0 e/Å 3 Residual peaks should only appear as minor truncation ripples near the heavy Bromine atom.

Quality Control and Validation (E-E-A-T)

A crystallographic structure is only as reliable as its validation metrics. As an application scientist, I enforce a strict "self-validating" policy for all submitted structures.

  • Anisotropic Displacement Parameters (ADPs): All non-hydrogen atoms must be refined anisotropically. Atoms do not vibrate as perfect spheres; modeling them as thermal ellipsoids accounts for directional bonding and packing forces. If the ellipsoid of the Bromine atom is highly elongated (prolate), it may indicate static positional disorder or an inadequate absorption correction[4].

  • CheckCIF Validation: The final .cif (Crystallographic Information File) must be run through the IUCr CheckCIF routine. Any "Level A" or "Level B" alerts—such as missed symmetry or highly correlated refined parameters—must be resolved before the structure is considered authoritative.

  • Biological Relevance Verification: When this molecule is co-crystallized with a target protein (e.g., CDK2), the small-molecule B-factors must be compared against the surrounding protein residues. A ligand B-factor significantly higher than the binding pocket suggests partial occupancy or incorrect ligand placement[4].

References

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: Expert Opinion on Drug Discovery (via PMC) URL: [Link]

  • Title: Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies Source: Journal of Fluorescence (via PubMed) URL: [Link]

  • Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: Molecules (via MDPI / PMC) URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromofuro[2,3-b]pyridine

Executive Summary & Strategic Context The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, frequently deployed as an isosteric hinge-binding fragment in kinase inhibitors (e.g., P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, frequently deployed as an isosteric hinge-binding fragment in kinase inhibitors (e.g., PI5P4K and Lck inhibitors) and as a core structural element in melatonin receptor analogues[1][2]. Within this framework, 4-bromofuro[2,3-b]pyridine serves as a highly versatile, advanced intermediate[3]. Functionalization at the 4-position via palladium-catalyzed Suzuki-Miyaura cross-coupling enables rapid structure-activity relationship (SAR) exploration.

However, the fused bicyclic system presents unique stereoelectronic challenges. This guide provides a comprehensive, mechanistically grounded approach to achieving high-yielding C–C bond formations with this specific substrate, moving beyond generic protocols to address the exact causality of catalyst selection, solvent effects, and reaction validation[4][5].

Mechanistic Insights & Substrate Profiling

To master the functionalization of 4-bromofuro[2,3-b]pyridine, one must understand its intrinsic electronic topology. The molecule consists of a π-excessive furan ring fused to a highly electron-deficient pyridine ring.

The Causality of Reactivity
  • Accelerated Oxidative Addition: The bromine atom at the C4 position is situated para to the pyridine nitrogen (N7). This strong electron-withdrawing effect significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C–Br bond, making oxidative addition by the Pd(0) catalyst exceptionally fast.

  • Rate-Limiting Transmetalation: Because the resulting Pd(II) oxidative addition complex is highly stabilized by the electron-deficient heteroaryl core, the subsequent transmetalation step often becomes the energetic bottleneck.

  • Catalyst Poisoning Risks: The basic N7 nitrogen and the furan oxygen can act as competitive ligands, coordinating to the palladium center and sequestering it into inactive, off-cycle resting states[1].

Catalyst & Ligand Selection

To overcome these challenges, the choice of ligand is non-negotiable:

  • For Standard Boronic Acids: Pd(dppf)Cl₂ is the premier choice[2]. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle (99°), which tightly binds the Pd center, preventing off-target coordination by the furopyridine nitrogen while accelerating the final reductive elimination step.

  • For Sterically Hindered/Electron-Deficient Boronic Acids: The Pd₂(dba)₃ / XPhos system is required[1][6]. The extreme steric bulk of the dialkylbiaryl phosphine (XPhos) physically shields the Pd center from heteroatom poisoning and forces the challenging transmetalation of hindered substrates.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd 4-Br-Furo[2,3-b]pyridine (Fast due to para-N) TransMet Pd(II) Complex (Transmetalation) OxAdd->TransMet R-B(OH)2 + Base (Rate-Limiting Step) TransMet->Pd0 Reductive Elimination (Product Release)

Fig 1. Mechanistic catalytic cycle for the cross-coupling of 4-bromofuro[2,3-b]pyridine.

Quantitative Optimization Matrix

The following table synthesizes field-proven conditions for coupling 4-bromofuro[2,3-b]pyridine with various classes of boronic acids.

Boronic Acid ClassRecommended Catalyst SystemBase & Solvent SystemTemp / TimeExpected YieldMechanistic Rationale
Electron-Rich Aryl (e.g., 4-methoxyphenyl)5 mol% Pd(dppf)Cl₂K₂CO₃ (3.0 eq)1,4-Dioxane/H₂O (4:1)90 °C4-6 h85 - 95%Highly nucleophilic boronic acid easily undergoes transmetalation. Standard bidentate ligand is sufficient.
Electron-Poor Aryl (e.g., 4-fluorophenyl)5 mol% Pd(dppf)Cl₂K₃PO₄ (3.0 eq)1,4-Dioxane/H₂O (4:1)95 °C8-12 h70 - 85%Stronger base (K₃PO₄) required to force the formation of the reactive boronate complex from the electron-poor boron.
Sterically Hindered (e.g., o-tolyl, 2,6-xylyl)2.5 mol% Pd₂(dba)₃10 mol% XPhosK₃PO₄ (3.0 eq)Toluene/H₂O (10:1)100 °C12-16 h60 - 80%XPhos provides the necessary steric bulk to facilitate reductive elimination of bulky groups[1].
Heteroaryl (e.g., 3-pyridyl)5 mol% Pd(PPh₃)₄Na₂CO₃ (3.0 eq)DME/H₂O (3:1)85 °C12 h50 - 75%DME provides optimal solubility for polar heteroaryl boronates; Pd(PPh₃)₄ is a classical, mild choice[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to ensure the scientific integrity of the workflow.

Workflow N1 1. Reagent Prep 4-Br-Furo[2,3-b]pyridine + Boronic Acid N2 2. Catalyst Loading Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O N1->N2 N3 3. Degassing 3x Freeze-Pump-Thaw or Ar Purge N2->N3 N4 4. Reaction Heat at 90°C Monitor by LCMS N3->N4 N5 5. Purification Extraction & Chromatography N4->N5

Fig 2. Standard experimental workflow for the Suzuki-Miyaura coupling of 4-bromofuro[2,3-b]pyridine.

Protocol A: Standard Coupling (Pd(dppf)Cl₂ Method)

Optimized for standard aryl and mildly deactivated boronic acids.

Step 1: Reaction Assembly

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-bromofuro[2,3-b]pyridine (1.0 mmol, 198.0 mg), the corresponding arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414.6 mg).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg).

    • Causality Note: The CH₂Cl₂ adduct of Pd(dppf)Cl₂ is preferred over the free form as it exhibits superior stability and solubility in ethereal solvents[2].

Step 2: Solvent Addition & Degassing 3. Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL).

  • Causality Note: The 20% aqueous component is strictly necessary to dissolve the inorganic base and generate the reactive hydroxide/carbonate species that coordinates to the empty p-orbital of the boronic acid, enabling transmetalation[2][5].

  • Critical Step: Seal the vial with a PTFE-lined septum cap. Sparge the heterogeneous mixture with ultra-pure Argon for exactly 10 minutes. Oxygen is a potent poison for Pd(0) species, leading to irreversible oxidation to inactive Pd(II) black and promoting boronic acid homocoupling.

Step 3: Execution & Self-Validation 5. Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm). 6. Validation Checkpoint: Observe the reaction at t=30 mins. A successful catalytic cycle will maintain a homogenous deep red/amber solution. If the solution turns into a heterogeneous black suspension, premature catalyst decomposition (Pd black) has occurred, likely due to insufficient degassing.

Step 4: Workup & Purification 7. After complete consumption of the starting material (typically 4-6 h via LCMS), cool to room temperature. 8. Dilute with Ethyl Acetate (15 mL) and wash with Brine (2 x 10 mL).

  • Causality Note: The brine wash specifically partitions the highly polar inorganic salts (potassium borates, phosphates) into the aqueous layer, preventing severe streaking during subsequent silica gel chromatography.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Advanced Coupling (Pd₂(dba)₃ / XPhos Method)

Required for sterically hindered or highly electron-deficient coupling partners.

  • In a nitrogen-filled glovebox, charge a vial with 4-bromofuro[2,3-b]pyridine (1.0 mmol), boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.025 mmol, 22.9 mg), and XPhos (0.10 mmol, 47.7 mg)[1].

  • Add anhydrous Toluene (4.5 mL) and degassed H₂O (0.5 mL). Seal and remove from the glovebox.

  • Heat at 100 °C for 12-16 hours.

    • Causality Note: The bulky XPhos ligand requires higher thermal energy to overcome the activation barrier of the reductive elimination step when coupling two sterically demanding partners[1][6].

  • Follow the workup procedure as described in Protocol A.

References

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation Source: Organic Letters - ACS Publications URL:[Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • WO2019126733A1 - Aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors Source: Google Patents URL
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles Source: MDPI URL:[Link]

Sources

Application

Application Note: Synthesis and Evaluation of Kinase Inhibitors utilizing the 4-Bromofuro[2,3-b]pyridine Scaffold

Introduction & Rationale The discovery of highly selective kinase inhibitors is a cornerstone of targeted oncology and immunology. Historically, the 7-azaindole core has been heavily utilized as a "privileged" hinge-bind...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The discovery of highly selective kinase inhibitors is a cornerstone of targeted oncology and immunology. Historically, the 7-azaindole core has been heavily utilized as a "privileged" hinge-binding pharmacophore, notably in FDA-approved drugs like vemurafenib [1]. However, inhibitors with multiple hinge-binding interactions often suffer from kinome promiscuity, leading to off-target toxicities.

To circumvent this, medicinal chemists have increasingly turned to the furo[2,3-b]pyridine scaffold as an isosteric replacement for azaindole [1]. The furopyridine core consists of an electron-deficient pyridine ring fused to an electron-rich furan ring. This subtle modulation of electron density alters the hydrogen bond donor/acceptor profile at the kinase hinge region, often dramatically improving selectivity without sacrificing potency [1].

Specifically, 4-Bromofuro[2,3-b]pyridine serves as an ideal, versatile building block. The bromine atom at the C4 position is highly activated for transition-metal-catalyzed cross-coupling reactions, allowing researchers to rapidly project diverse functional groups into the kinase selectivity pocket or solvent channel. This strategy has been successfully employed to synthesize potent inhibitors of CDK2, Lck, Akt, and phosphatidylinositol phosphate kinases (PI5P4K) [2, 3].

Mechanistic Insight: Targeting Kinase Signaling

Furo[2,3-b]pyridine derivatives typically function as Type I kinase inhibitors, binding to the active conformation of the kinase within the ATP-binding cleft [1]. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region.

By utilizing 4-Bromofuro[2,3-b]pyridine, researchers can append bulky aryl or heteroaryl groups at the C4 position. These substituents are strategically directed toward the DFG-motif or the hydrophobic selectivity pockets (e.g., the gatekeeper residue pocket). For instance, in the PI3K/AKT signaling pathway, targeting the ATP-binding site of AKT with these functionalized derivatives prevents the phosphorylation of downstream effectors like mTOR, thereby halting cancer cell proliferation [4].

Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Phosphorylation Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor C4-Substituted Furo[2,3-b]pyridine Inhibitor->AKT ATP-competitive Inhibition

Caption: PI3K/AKT/mTOR signaling pathway highlighting AKT inhibition by furo[2,3-b]pyridine derivatives.

Synthetic Strategy & Workflow Logic

The synthesis of a focused library of kinase inhibitors from 4-Bromofuro[2,3-b]pyridine relies on divergent Palladium-catalyzed cross-coupling. The causality behind this approach is rooted in the electronic nature of the scaffold: the electron-deficient C4 position readily undergoes oxidative addition by Pd(0) species.

Depending on the targeted interaction within the kinase pocket, two primary pathways are utilized:

  • Suzuki-Miyaura Coupling: Used to form C-C bonds, introducing aryl or heteroaryl rings (e.g., thiophene, naphthalene) that engage in π−π stacking or hydrophobic interactions within the selectivity pocket[2].

  • Buchwald-Hartwig Amination: Used to form C-N bonds, introducing amines that can act as additional hydrogen bond donors to residues near the solvent front [3].

Workflow Start 4-Bromofuro[2,3-b]pyridine Decision Target Interaction Pocket? Start->Decision Suzuki Suzuki-Miyaura (C-C Bond) Pd(dppf)Cl2, Base Aryl/Heteroaryl Boronic Acid Decision->Suzuki Hydrophobic/Aryl Buchwald Buchwald-Hartwig (C-N Bond) Pd2(dba)3, XPhos, Base Primary/Secondary Amine Decision->Buchwald H-Bond Donor/Amine Purification Purification & LC-MS Validation Suzuki->Purification Buchwald->Purification Assay Kinase Inhibition Assay (IC50) Purification->Assay >95% Purity

Caption: Logical workflow for the divergent synthesis and validation of C4-substituted kinase inhibitors.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific checkpoints (e.g., LC-MS mass shifts), researchers can ensure the integrity of the synthesis before proceeding to biological evaluation.

Protocol A: Suzuki-Miyaura Cross-Coupling at C4

Objective: Synthesize 4-aryl/heteroaryl furo[2,3-b]pyridine derivatives.

Causality of Reagents: A solvent system of 1,4-Dioxane/H₂O (4:1) is utilized to ensure optimal solubility of both the organic 4-Bromofuro[2,3-b]pyridine and the inorganic base (K₂CO₃). The bidentate ligand in Pd(dppf)Cl₂ is specifically chosen because its large bite angle accelerates reductive elimination, preventing catalyst poisoning by the electron-rich furan oxygen.

Step-by-Step Procedure:

  • Preparation: In a dried microwave vial, add 4-Bromofuro[2,3-b]pyridine (1.0 eq, e.g., 0.5 mmol), the desired arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and deionized H₂O (1 mL).

  • Degassing: Purge the vial with Argon for 5 minutes to remove dissolved oxygen, which could oxidize the Pd(0) catalyst. Seal the vial.

  • Reaction: Heat the mixture at 90 °C for 12 hours using an oil bath or 110 °C for 30 minutes via microwave irradiation.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation: The reaction is complete when the starting material peak (m/z [M+H]⁺ ~198/200, isotopic doublet) disappears, and the product mass appears.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C4-substituted furo[2,3-b]pyridine.

Protocol B: ADP-Glo™ Kinase Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized compounds against target kinases (e.g., CDK2 or AKT).

Causality of Assay Choice: The ADP-Glo assay is an inherently trustworthy, luminescent method. Instead of relying on radioactive isotopes or specific phospho-antibodies, it measures the universal byproduct of kinase activity: ADP. By converting ADP back to ATP and measuring the resulting luciferase-driven luminescence, the signal is directly proportional to kinase activity.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized furo[2,3-b]pyridine inhibitor in 100% DMSO.

  • Kinase Reaction: In a 384-well white plate, add 1 µL of the compound dilution to 2 µL of the Kinase/Substrate mixture (e.g., CDK2/Cyclin A2). Incubate for 15 minutes at room temperature to allow for compound binding [2].

  • ATP Addition: Add 2 µL of ATP (at the predetermined Kₘ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at 30 °C.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Read & Analyze: Measure luminescence using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis (e.g., four-parameter logistic curve) comparing the luminescence of compound-treated wells to vehicle (DMSO) controls.

Quantitative Data Summary

The substitution at the C4 position of the furo[2,3-b]pyridine core drastically impacts target affinity. Table 1 summarizes representative biological data demonstrating the versatility of this scaffold across different kinase targets[2, 3, 5].

Table 1: Comparative Kinase Inhibitory Activity of C4-Substituted Furo[2,3-b]pyridines

Compound CoreC4-SubstituentTarget KinaseIC₅₀ (µM)Primary Interaction Mechanism
Furo[2,3-b]pyridineThiophen-2-ylCDK2 / Cyclin A20.24Hydrophobic packing in selectivity pocket
Furo[2,3-b]pyridineNaphthalen-2-ylCDK2 / Cyclin A20.57Extended π−π stacking with gatekeeper
Furo[2,3-b]pyridineAryl-bipyridine aminePI5P4K< 0.10H-bond donation to solvent front residues
Furo[2,3-b]pyridine2,4-Diaryl amineLck0.50DFG-in conformation stabilization

Note: Data aggregated from validated structural-activity relationship (SAR) studies focusing on the furo[2,3-b]pyridine pharmacophore.

References

  • Title: Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: MDPI URL: [Link]

  • Title: WO2019126733A1 - Aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors Source: Google Patents URL
  • Title: Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation Source: Organic Letters - ACS Publications URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Solubility of 4-Bromofuro[2,3-b]pyridine During Synthesis

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This resource provides targeted troubleshooting advice and answers to frequently asked questions concerning the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This resource provides targeted troubleshooting advice and answers to frequently asked questions concerning the synthesis of 4-Bromofuro[2,3-b]pyridine, with a specific focus on overcoming its challenging low solubility. Our aim is to equip you with practical, scientifically-grounded solutions to streamline your synthetic workflow.

Troubleshooting Guide: Navigating Solubility Hurdles

Low solubility can manifest at different stages of the synthesis, from dissolving reactants to isolating the final product. Below are common scenarios and actionable solutions.

Scenario 1: The starting material, Furo[2,3-b]pyridin-4-ol, exhibits poor solubility in the chosen bromination solvent.
  • Causality Analysis: Furo[2,3-b]pyridin-4-ol possesses both a polar hydroxyl group and a larger, more rigid heterocyclic core. This combination leads to strong intermolecular forces (hydrogen bonding and π-stacking) in its solid, crystalline state, making it difficult to dissolve in many standard organic solvents at room temperature.[1][2] High crystal lattice energy is a common cause of poor solubility for such planar molecules.[2]

  • Solutions & Methodologies:

    • Solvent System & Temperature Modification:

      • High-Boiling Point Polar Aprotic Solvents: The most direct approach is to increase the thermal energy of the system to overcome the crystal lattice energy. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane are effective as they can disrupt intermolecular forces and their high boiling points allow for reactions to be conducted at elevated temperatures, significantly improving solubility.[3]

      • Co-solvent Systems: In cases where a single solvent is not ideal, a co-solvent can be used. For instance, adding a small amount of a polar solvent like isopropanol to a less polar medium like toluene can increase the solubility of substrates.[4]

    • Reagent Selection & Reaction Conditions:

      • Phosphorus Oxybromide (POBr₃): This reagent is highly effective for converting hydroxy-pyridines to their bromo-analogues. The reaction can often be run at high temperatures (e.g., 125 °C) with an excess of POBr₃ acting as both the reagent and a solvent, circumventing the initial solubility problem entirely.[5]

      • Alternative Brominating Agents: While N-Bromosuccinimide (NBS) is a common choice, its mechanism often requires good solubility at moderate temperatures. If solubility remains an issue, sticking to harsher, high-temperature conditions with reagents like POBr₃ is often more practical.

  • Detailed Experimental Protocol: Bromination using POBr₃

    • Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dihydroxypyridine (or in this case, Furo[2,3-b]pyridin-4-ol) (1.0 eq).

    • Reagent Addition: Under an inert atmosphere (e.g., Argon), carefully add phosphorus oxybromide (POBr₃) (3.3 eq).

    • Reaction: Heat the reaction mixture to 125 °C for 4.5 hours. The mixture should become a homogenous solution as the reaction progresses.

    • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice in a separate beaker. Caution: This is a highly exothermic quench.

    • Neutralization: Slowly neutralize the acidic aqueous solution with solid sodium carbonate (Na₂CO₃) until the pH is ~8.

    • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 50 mL).

    • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Bromofuro[2,3-b]pyridine. Further purification can be achieved via column chromatography. (This protocol is adapted from the synthesis of 2,4-dibromopyridine[5]).

Scenario 2: The 4-Bromofuro[2,3-b]pyridine product precipitates during reaction work-up or purification.
  • Causality Analysis: The newly synthesized 4-Bromofuro[2,3-b]pyridine is more lipophilic and less polar than its hydroxylated precursor. When the reaction mixture is quenched with water, the product can "crash out" of the solution due to its poor aqueous solubility.[6] Similarly, it may have low solubility in non-polar solvents like hexanes used for recrystallization or as eluents in column chromatography.

  • Solutions & Methodologies:

    • Modified Work-up:

      • Solvent Choice for Extraction: Use a solvent in which the product is known to be moderately to highly soluble. Based on the properties of similar heterocyclic compounds, chlorinated solvents like dichloromethane or polar esters like ethyl acetate are good starting points.[7][8]

      • Hot Filtration: If impurities are precipitating along with the product upon cooling, perform a hot filtration of the organic solution before allowing it to cool for crystallization.

    • Purification Strategy:

      • Recrystallization Solvent Screening: Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the product when hot but not when cold. Consider solvent mixtures like Dioxane/Water or Ethanol/Hexane.

      • Chromatography Eluent System: For column chromatography, if the product is streaking or not eluting properly, a more polar eluent system is required. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is recommended. Adding a small percentage of a highly polar solvent like methanol can also improve elution.

  • Data Presentation: Estimated Solubility of Furo[2,3-b]pyridine Derivatives

SolventSolubility ProfileApplication
WaterVery LowUnsuitable as a primary solvent.
Hexanes / HeptaneVery LowUseful as an anti-solvent for precipitation/crystallization.
Dichloromethane (DCM)ModerateGood for extraction and chromatography.
Ethyl AcetateModerateGood for extraction and chromatography.
Methanol / EthanolModerate to LowCan be used as a co-solvent to increase polarity.
DioxaneHighSuitable for reactions requiring high solubility and temperature.[3]
DMF / DMSOHighExcellent solvents for dissolving the compound, often used for reactions.

Note: These are general guidelines. Furo[2,3-b]pyridine itself exhibits moderate solubility in polar organic solvents, and this trend is expected for its bromo-derivative.[7]

Mandatory Visualization: Troubleshooting Workflow

The following diagram outlines the logical decision-making process when encountering solubility issues during the synthesis.

G cluster_problem Problem Identification cluster_diagnosis Diagnosis Stage cluster_solutions_reaction Reaction Stage Solutions cluster_solutions_workup Work-up/Purification Solutions problem Low Solubility Encountered diag At what stage is the issue? (Reaction vs. Work-up) problem->diag solv Change Solvent System (e.g., DMF, Dioxane) diag->solv  Reaction extract Optimize Extraction Solvent diag->extract  Work-up temp Increase Reaction Temperature reag Use Alternative Reagent (e.g., POBr3) cryst Screen Recrystallization Solvents chrom Adjust Chromatography Eluent

Caption: A decision tree for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: My final product appears oily or as a gum after purification. How can I induce crystallization? A1: An oily product is often a sign of impurities preventing the formation of a crystal lattice. Try re-purifying via column chromatography. If the product is pure, attempt to induce crystallization by dissolving it in a minimal amount of a good solvent (like dichloromethane) and then slowly adding a non-polar anti-solvent (like hexanes) until turbidity appears. Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate nucleation.

Q2: Can non-conventional energy sources help with the synthesis? A2: Yes, techniques like microwave-assisted synthesis can be highly effective.[9] Microwaves can rapidly heat the reaction mixture to high temperatures and pressures, often leading to faster reaction rates and potentially overcoming solubility issues by keeping reactants in solution.[9] This is particularly useful for reactions in high-boiling point solvents like DMF.

Q3: Is 4-Bromofuro[2,3-b]pyridine stable? Are there any special storage considerations? A3: Like many brominated heterocyclic compounds, it should be stable under standard laboratory conditions.[7][10] However, for long-term storage, it is best kept in a cool, dark, and dry environment, preferably under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent potential degradation from light or moisture.

References
  • EvitaChem - Furo[2,3-b]pyridine-2-sulfonamide Properties: Provides stability and solubility information on a related derivative.
  • CymitQuimica - Furo[2,3-b]pyridine Properties: Describes the general properties, including moderate solubility in polar organic solvents.
  • ResearchGate - Improving Solubility via Structural Modification: Discusses general principles of how chemical structure affects solubility.

    • Source: ResearchGate Public
    • URL: [Link]

  • PMC - Systematic Study of Effects of Structural Modifications on Aqueous Solubility: Details how factors like planarity and intermolecular hydrogen bonds affect solubility.

    • Source: PubMed Central (PMC)
    • URL: [Link]

  • MDPI - Synthesis of new Thieno[2,3-b]pyridines: Describes synthetic methods using dioxane as a solvent for rel

    • Source: MDPI Molecules Journal
    • URL: [Link]

  • Benchchem - Furo[2,3-b]pyridine Intermediate Solubility: A technical support guide for solubility issues of related intermediates in aqueous media. Source: BenchChem Technical Support
  • PMC - The Application of Green Solvents in Synthesis: Mentions the use of co-solvents like IPA to increase substrate solubility in w

    • Source: PubMed Central (PMC)
    • URL: [Link]

  • ACS Publications - Improvement in Aqueous Solubility by Disruption of Molecular Planarity: Explains how disrupting crystal packing can improve solubility.

    • Source: Journal of Medicinal Chemistry
    • URL: [Link]

  • RSC Publishing - Recent advances in non-conventional synthesis of N-heterocyclic compounds: Reviews various modern synthetic strategies, including solvothermal and microwave-assisted synthesis.

    • Source: RSC Publishing
    • URL: [Link]

  • Pharmaceutical Technology - Solving Poor Solubility: Discusses general challenges and str

    • Source: Pharmaceutical Technology
    • URL: [Link]

  • HETEROCYCLES - Synthesis of 2,4-Dibromopyridine: Provides a specific, adaptable protocol for the bromination of a dihydroxypyridine using POBr₃.

    • Source: HETEROCYCLES, Vol. 75, No. 1, 2008
    • URL: [Link]

  • PMC - Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances: Overviews challenges and strategies for formul

    • Source: PubMed Central (PMC)
    • URL: [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization &amp; Crystallization of 4-Bromofuro[2,3-b]pyridine

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating and purifying 4-Bromofuro[2,3-b]pyridine (CAS: 1781987-65-2).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating and purifying 4-Bromofuro[2,3-b]pyridine (CAS: 1781987-65-2). As a fused heteroaromatic halide[1], this molecule presents unique thermodynamic challenges during crystallization, including steep solubility cliffs, a high propensity for liquid-liquid phase separation (LLPS), and the risk of regioisomer co-crystallization.

This guide bridges the gap between theoretical physical chemistry and bench-level execution, providing self-validating protocols to ensure high-yield, high-purity recovery.

Core Troubleshooting & FAQs

Q1: Why does my 4-Bromofuro[2,3-b]pyridine oil out into a biphasic emulsion instead of crystallizing during the cooling phase?

The Causality: You are observing [2]. This occurs when the supersaturation trajectory of your system crosses the binodal curve before it can cross the solubility curve. Because 4-Bromofuro[2,3-b]pyridine possesses a highly polarizable bromine atom paired with a moderate dipole from the furo-pyridine core, rapid cooling or aggressive anti-solvent addition kinetically hinders the molecules from orienting into a rigid crystal lattice. Instead, they separate into a solute-rich liquid phase[2].

The Danger: These solute-rich droplets exhibit high molecular mobility, acting as an excellent solvent for unwanted impurities[2]. This alters the composition of the mother phase, allowing impurities to bypass the rejection process normally achieved during slow crystal growth[3]. The emulsion will eventually solidify into an impure, amorphous gum.

The Fix: You must widen the Metastable Zone Width (MSZW). Switch to a solvent system with a gradual dielectric gradient (e.g., Ethyl Acetate/Heptane instead of DCM/Hexane) and introduce 1–2% w/w seed crystals just above the cloud point to force primary nucleation before the binodal curve is reached.

Q2: How do I select the optimal solvent/anti-solvent ratio to maximize yield without crashing out structurally similar impurities?

The Causality: The primary impurities in this synthesis are often regioisomers (e.g., 3-bromofuro[2,3-b]pyridine) or the debrominated analog, [4]. Because these molecules share the same heterocyclic core, their solubility profiles are nearly identical. If your anti-solvent addition rate is too high, local supersaturation spikes at the point of addition. This rapid kinetic crashing traps the debrominated impurities within the 4-Bromofuro[2,3-b]pyridine crystal lattice as solid solutions.

The Fix: Shift from a kinetic precipitation to a thermodynamic crystallization. Dissolve the crude in 3 volumes of Ethyl Acetate at 45°C. Add Heptane at a strictly controlled rate of 0.1 mass equivalents per minute. This slow addition maintains the system within the metastable zone, allowing the growing 4-Bromofuro[2,3-b]pyridine lattice to thermodynamically reject the slightly less lipophilic debrominated impurities.

Q3: My crystals are forming as fine needles that severely clog the filtration frit. How can I improve the crystal habit?

The Causality: Fused heteroaromatics frequently exhibit rapid, unidirectional growth along the axis of π−π stacking, resulting in kinetically favored needle-like (acicular) crystals. Needles have poor bulk density, trap mother liquor (and dissolved impurities) via capillary action, and cause disastrous filtration times.

The Fix: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature of the suspension (e.g., cooling to 20°C, heating back to 35°C, and cooling again), you selectively dissolve the fine, high-surface-energy needles. The dissolved solute then redeposits onto the more thermodynamically stable, slower-growing faces of the surviving crystals, yielding thicker, more equant (block-like) particles that filter rapidly.

Thermodynamic Logic of Phase Separation

Thermodynamics Supersat Supersaturated Solution 4-Bromofuro[2,3-b]pyridine Binodal Crosses Binodal Curve (Liquid-Liquid Phase Separation) Supersat->Binodal High Anti-solvent Rate Poor Solvent Choice Solubility Crosses Solubility Curve (Metastable Zone) Supersat->Solubility Controlled Cooling Seeding Applied OilingOut Oiling Out / Emulsion (Impure Amorphous Gum) Binodal->OilingOut Nucleation Primary Nucleation (Rigid Crystal Lattice) Solubility->Nucleation

Thermodynamic pathways determining oiling out versus crystal nucleation.

Quantitative Data Summaries: Solvent System Matrix

The following table summarizes the empirical performance of various solvent systems for 4-Bromofuro[2,3-b]pyridine crystallization. Data assumes a starting crude purity of ~85%.

Solvent SystemRatio (v/v)Dielectric Const. (Mix)MSZW (°C)Yield (%)Final Purity (%)Crystal HabitLLPS Risk
EtOAc / Heptane 1 : 3~2.512.588>99.0Thick PrismsLow
DCM / Hexane 1 : 4~3.14.09294.5Fine NeedlesHigh
Ethanol / Water 4 : 1~35.08.57598.5BlocksModerate
Acetone / Water 3 : 1~38.55.08196.0AgglomeratesHigh

Validated Experimental Protocols

Protocol A: Self-Validating Anti-Solvent Crystallization (EtOAc/Heptane)

This protocol utilizes seeding and in-process controls (IPCs) to guarantee a robust, reproducible crystallization free of LLPS.

  • Dissolution: Suspend crude 4-Bromofuro[2,3-b]pyridine in 3 volumes (relative to crude mass) of Ethyl Acetate in a jacketed reactor.

  • Heating: Ramp the internal temperature to 45°C under moderate agitation (200 rpm).

    • IPC 1 (Visual): Confirm complete dissolution. The solution should be transparent. If undissolved particulates remain, filter hot through a 1 µm inline filter to remove foreign nucleating agents.

  • Anti-Solvent Addition (Phase 1): Begin dosing Heptane at a rate of 0.1 volumes/minute until 1 volume has been added.

  • Seeding: Suspend 1% w/w of pure 4-Bromofuro[2,3-b]pyridine seeds in a minimal amount of Heptane and inject into the reactor.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation, directing the system immediately into crystal growth and preventing supersaturation from reaching the binodal (oiling out) curve.

  • Aging: Hold the suspension isothermally at 45°C for 30 minutes.

    • IPC 2 (ATR-FTIR or Visual): Confirm the presence of a stable, thin slurry. This indicates the seed bed has relieved local supersaturation.

  • Anti-Solvent Addition (Phase 2): Resume Heptane addition at 0.1 volumes/minute until a final EtOAc:Heptane ratio of 1:3 is reached.

  • Cooling: Ramp the temperature down to 5°C at a linear rate of 0.5°C/minute.

  • Validation & Isolation:

    • IPC 3 (Mother Liquor HPLC): Pull a filtered sample of the mother liquor. If the concentration of the target molecule is >5 mg/mL, extend the 5°C hold by 2 hours to reach thermodynamic equilibrium.

    • Filter the slurry via vacuum, wash the cake with 1 volume of cold (5°C) Heptane, and dry under vacuum at 40°C.

Protocol B: Temperature Cycling for Habit Modification (EtOH/Water)

Use this protocol if your upstream chemistry dictates an alcohol/water matrix and you are suffering from poor filtration due to needle formation.

  • Dissolve crude in 4 volumes of Ethanol at 60°C.

  • Add 1 volume of Water dropwise.

  • Cycle 1: Cool to 20°C at 1°C/min. (Needles will form).

  • Cycle 2: Heat to 45°C at 0.5°C/min and hold for 30 minutes. (Fines and thin needles dissolve).

  • Cycle 3: Cool to 10°C at 0.2°C/min. (Solute deposits onto stable block faces).

  • Filter and wash with cold 20% EtOH/Water.

Optimization Workflow Visualization

OptimizationWorkflow Start Crude 4-Bromofuro[2,3-b]pyridine in EtOAc (3 vol) Heat Heat to 45°C IPC: Visual Clear Solution Start->Heat AntiSolvent Add Heptane (0.1 eq/min) IPC: Monitor for Cloud Point Heat->AntiSolvent Seed Add 1% w/w Seeds Age for 30 min at 45°C AntiSolvent->Seed Cool Controlled Cooling (0.5°C/min) to 5°C Seed->Cool Filter Vacuum Filtration & Cold Heptane Wash Cool->Filter Validate IPC: Mother Liquor HPLC Confirm <5% Loss Filter->Validate

Step-by-step anti-solvent crystallization workflow with in-process controls.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84070519, 4-Bromofuro[2,3-b]pyridine." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12421098, Furo[2,3-b]pyridine." PubChem,[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem,[Link]

  • Li, Y., et al. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, ACS Publications,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating HPLC Methods for the Purity of 4-Bromofuro[2,3-b]pyridine

Introduction: The Critical Role of Purity in Novel Heterocycles 4-Bromofuro[2,3-b]pyridine is a vital heterocyclic building block in medicinal chemistry and materials science. Its unique fused-ring structure serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Novel Heterocycles

4-Bromofuro[2,3-b]pyridine is a vital heterocyclic building block in medicinal chemistry and materials science. Its unique fused-ring structure serves as a scaffold for synthesizing compounds with diverse biological activities. For researchers, scientists, and drug development professionals, the purity of this starting material is not a trivial detail; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. An uncharacterized impurity can lead to ambiguous structure-activity relationships (SAR), failed syntheses, or the introduction of potentially toxic components in drug candidates.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-Bromofuro[2,3-b]pyridine. We will move beyond a simple recitation of steps to explain the scientific rationale behind method selection and validation choices. The primary focus will be on a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method, validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This will be objectively compared against Gas Chromatography (GC) to provide a complete analytical perspective.

The Primary Analytical Choice: Reversed-Phase HPLC

For a molecule like 4-Bromofuro[2,3-b]pyridine, which possesses moderate polarity, aromaticity, and a UV chromophore, RP-HPLC is the technique of choice. The decision is based on several key advantages:

  • Versatility: RP-HPLC can separate a wide range of polar and non-polar impurities.

  • Specificity: When properly validated, it can resolve the active pharmaceutical ingredient (API) from process-related impurities and degradation products, making it a "stability-indicating" method.

  • Robustness: Modern HPLC systems and column chemistries provide highly reproducible results, essential for quality control (QC) environments.

  • Non-destructive: The sample can be recovered post-analysis if necessary.

The core principle involves partitioning the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase. Compounds with higher hydrophobicity are retained longer on the column.

Proposed Stability-Indicating RP-HPLC Method

Based on the analysis of similar pyridine and fused-ring heterocyclic structures, the following starting conditions are proposed for method development and subsequent validation.[3][4]

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides excellent retention and resolution for aromatic, moderately polar compounds. The smaller particle size enhances efficiency.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid provides good peak shape for the basic pyridine nitrogen by minimizing tailing. Acetonitrile is a common organic modifier with low UV cutoff.
Gradient 0-2 min: 20% B2-15 min: 20% to 80% B15-18 min: 80% B18-19 min: 80% to 20% B19-25 min: 20% B (Equilibration)A gradient elution is crucial for a purity method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 254 nmThe fused aromatic system of 4-Bromofuro[2,3-b]pyridine is expected to have strong absorbance at this common wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Diluent Acetonitrile/Water (50:50, v/v)This composition ensures the analyte is fully solubilized and is compatible with the initial mobile phase conditions to prevent peak distortion.

The Cornerstone of Trust: HPLC Method Validation

An analytical method is only as reliable as the evidence supporting it.[5] Method validation provides documented proof that the procedure is fit for its intended purpose—in this case, accurately quantifying the purity of 4-Bromofuro[2,3-b]pyridine.[6] The following sections detail the experimental protocols required under ICH guidelines.

Validation_Workflow cluster_dev Phase 1: Development cluster_rep Phase 3: Documentation Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Acc Accuracy (Recovery) Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Report Validation Report & Final Method Rob->Report

Caption: A typical workflow for HPLC method validation, from development to final reporting.

Specificity and Forced Degradation Studies

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[1][7] For a purity method, this is the most critical validation parameter. The most effective way to demonstrate specificity is through forced degradation (stress testing).[8][9] The goal is to intentionally degrade the sample under various conditions to produce potential degradation products and prove the method can separate them from the parent peak. A target degradation of 5-20% is generally considered appropriate.[9][10]

  • Prepare Stock Solution: Prepare a stock solution of 4-Bromofuro[2,3-b]pyridine at approximately 1 mg/mL in the diluent.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1M NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1M HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Store the solid powder in an oven at 105 °C for 48 hours. Prepare a solution at ~100 µg/mL.

  • Photolytic Degradation: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] Prepare a solution at ~100 µg/mL.

  • Analysis: Inject the unstressed sample and all stressed samples into the HPLC system.

  • Acceptance Criteria: The method is specific if all degradation product peaks are adequately resolved from the main 4-Bromofuro[2,3-b]pyridine peak (Resolution > 2.0). The peak purity of the analyte peak in stressed samples, as determined by a PDA detector, should pass the instrument's purity test.

Linearity & Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[12] For an impurity method, the range should typically cover 50% to 120% of the specification limit.[12] For an assay, 80% to 120% of the target concentration is standard.[12]

  • Prepare a stock solution of the reference standard at 1 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels, for example, ranging from 50 µg/mL to 150 µg/mL (corresponding to 50% to 150% of a 100 µg/mL target).

  • Inject each concentration in triplicate.

  • Plot a graph of the average peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by performing recovery studies on a sample spiked with a known amount of analyte.

  • Prepare a sample solution (matrix).

  • Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

    • % Recovery = [(Amount Found - Amount in Unspiked Sample) / Amount Added] x 100

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: A second analyst, on a different day and using a different HPLC system if possible, repeats the analysis of six individual samples. Calculate the %RSD.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13]

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Alternatively, they can be determined by identifying the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ value must be verified by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.[14]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., vary % Acetonitrile by ± 2%)

  • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within acceptable limits for all variations.

Validation_Parameters cluster_qualitative Qualitative Confidence cluster_quantitative Quantitative Confidence cluster_reliability Reliability center_node Validated Method Specificity Specificity Specificity->center_node Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range LOQ LOQ Linearity->LOQ Accuracy->center_node Precision->center_node Robustness Robustness Robustness->center_node

Caption: The interrelationship of core validation parameters ensuring a reliable analytical method.

Comparative Alternative: Gas Chromatography (GC)

For a compound that is volatile and thermally stable, Gas Chromatography is a powerful alternative to HPLC.[16][17] 4-Bromofuro[2,3-b]pyridine, with an estimated boiling point well within the range of GC analysis, is a suitable candidate.

FeatureRP-HPLCGas Chromatography (GC-FID/MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analytes Highly versatile for non-volatile, polar, and thermally labile compounds.Best for volatile and thermally stable compounds.
Sensitivity Good, especially with UV or MS detectors.Excellent, particularly with Flame Ionization Detection (FID) for carbon-containing compounds or Mass Spectrometry (MS) for definitive identification.
Sample Prep Simple dissolution in a suitable solvent.Dissolution in a volatile solvent. Derivatization may be needed for polar compounds but is unlikely for this analyte.
Impurities Detected Excellent for detecting non-volatile, polar, and high molecular weight impurities (e.g., dimers, polymers).Excellent for detecting volatile impurities (e.g., residual solvents, starting materials). May not detect non-volatile degradation products.
Instrumentation Common in pharmaceutical labs.Common, but perhaps less so than HPLC in QC environments. GC-MS provides unparalleled identification capabilities.
Recommendation Primary recommended method. Its ability to detect a broader range of potential non-volatile degradation products makes it superior for a stability-indicating purity assay.Excellent complementary method. Ideal for quantifying volatile process impurities or as an orthogonal technique to confirm purity results obtained by HPLC.

Conclusion

For establishing a definitive, stability-indicating purity method for 4-Bromofuro[2,3-b]pyridine, a fully validated Reversed-Phase HPLC method is the authoritative choice. Its strength lies in its ability to separate the parent compound from a wide array of potential non-volatile impurities and degradation products, a capability proven through rigorous forced degradation studies. The detailed validation protocols outlined in this guide, adhering to ICH Q2(R2) standards, provide a clear pathway to establishing a trustworthy and reliable analytical procedure.

While Gas Chromatography is a viable and powerful technique, it is best employed as an orthogonal method. Its utility shines in the specific context of analyzing for volatile impurities or for providing confirmatory identification when coupled with a mass spectrometer. For a comprehensive quality assessment, the synergistic use of both RP-HPLC and GC would provide the highest degree of confidence in the purity of 4-Bromofuro[2,3-b]pyridine, ensuring the integrity of research and development activities.

References

  • Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Patel, D. K. (2023, October 15). A Comprehensive Guide for Analytical Method Validation. International Journal of Pharmaceutical and Biological Science Archive.
  • Ng, L. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • SciSpace. (2021, June 6).
  • World Journal of Advanced Research and Reviews. (2022, November 8).
  • Pharmaguideline. (2024, December 11).
  • ResearchGate. (2021, June 1).
  • BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Lab Manager. (2025, December 2).
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • Pharmaceutical Outsourcing. (2026, March 22).
  • ResolveMass. (2026, February 15).
  • ICH. (n.d.). Quality Guidelines.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2025, March 15).
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • PubMed. (2005, January-February). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • BenchChem. (2025).

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Comparative

Mass spectrometry fragmentation patterns of 4-Bromofuro[2,3-b]pyridine

Mass Spectrometry Fragmentation Patterns of 4-Bromofuro[2,3-b]pyridine: A Comparative Guide As a Senior Application Scientist, I have structured this guide to move beyond mere spectral libraries. For researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of 4-Bromofuro[2,3-b]pyridine: A Comparative Guide

As a Senior Application Scientist, I have structured this guide to move beyond mere spectral libraries. For researchers and drug development professionals, accurately characterizing halogenated heterocycles requires understanding the why behind the data. Furo[2,3-b]pyridines are privileged pharmacophores frequently employed as hinge-binding scaffolds in kinase inhibitors 1. The introduction of a bromine atom at the 4-position, yielding 4-Bromofuro[2,3-b]pyridine (C₇H₄BrNO, MW: 198.02 g/mol ) 2, provides a critical functional handle for chemoselective cross-coupling 1.

This guide objectively compares the MS fragmentation performance of 4-Bromofuro[2,3-b]pyridine against its chlorinated and non-halogenated alternatives, providing self-validating experimental protocols to ensure absolute scientific integrity.

Mechanistic Causality in Fragmentation

Understanding the causality behind fragmentation is crucial for robust structural elucidation. When subjected to Electron Impact (EI) ionization at a standard 70 eV, 4-Bromofuro[2,3-b]pyridine exhibits a highly diagnostic, predictable fragmentation cascade 3.

  • Isotopic Signature : The natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) is approximately 1:1. Consequently, the molecular ion (M⁺) appears as a distinct doublet at m/z 197 and 199 4. This is the primary diagnostic filter for confirming the presence of a single bromine atom.

  • Primary Cleavage (Homolytic Scission) : The C-Br bond dissociation energy is significantly lower than that of the aromatic C-C or C-N bonds. The initial and most abundant fragmentation is the homolytic loss of the bromine radical (M - 79/81), yielding the highly stable, conjugated furo[2,3-b]pyridine cation at m/z 118 3.

  • Secondary Ring Opening : The furan ring is prone to contraction and expulsion of carbon monoxide (CO, -28 Da), reducing the m/z 118 ion to m/z 90 3.

  • Tertiary Cleavage : The remaining pyridine-like moiety undergoes a characteristic loss of hydrogen cyanide (HCN, -27 Da), resulting in a terminal m/z 63 fragment 3.

Fragmentation_Logic M Molecular Ion [M]+ m/z 197 / 199 (1:1) F1 Furo[2,3-b]pyridine Cation m/z 118 M->F1 -Br• (m/z 79/81) F2 Loss of CO m/z 90 F1->F2 -CO (m/z 28) F3 Loss of HCN m/z 63 F2->F3 -HCN (m/z 27)

Logical fragmentation pathway of 4-Bromofuro[2,3-b]pyridine under EI-MS conditions.

Comparative Mass Spectrometry Data

To provide an objective comparison, the table below contrasts the fragmentation of 4-Bromofuro[2,3-b]pyridine with its chlorinated analog and the parent core 3. The shift in the isotopic pattern and the primary neutral loss are the key differentiating factors.

CompoundMolecular WeightM⁺ Isotope PatternPrimary LossKey Fragments (m/z)
4-Bromofuro[2,3-b]pyridine 198.02 g/mol 197 / 199 (1:1 ratio)-Br (79/81 Da)118, 90, 63
3-Chlorofuro[2,3-b]pyridine 153.57 g/mol 153 / 155 (3:1 ratio)-Cl (35/37 Da)118, 90, 63
Furo[2,3-b]pyridine 119.12 g/mol 119 (Singlet)-CO (28 Da)91, 64

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By acquiring both soft (ESI) and hard (EI) ionization data, the researcher confirms both the intact molecular mass and the structural connectivity, eliminating false positives caused by in-source decay.

Step 1: Sample Preparation

  • Action : Dissolve 1 mg of 4-Bromofuro[2,3-b]pyridine in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution 3.

  • Causality : Methanol ensures complete solvation of the polar heterocyclic core while maintaining the high volatility required for efficient droplet desolvation in the MS source.

Step 2: ESI-MS Acquisition (Intact Mass Validation)

  • Action : Infuse the sample into an Electrospray Ionization (ESI) source at 5-10 µL/min. Acquire in positive ion mode (ESI⁺) over a mass range of 50-500 m/z [[3]]().

  • Causality : ESI is a soft ionization technique. It minimizes fragmentation, allowing the observation of the intact [M+H]⁺ pseudo-molecular ions at m/z 198 and 200. Validating the intact mass before analyzing fragments ensures the starting material has not degraded.

Step 3: GC-EI-MS Acquisition (Fragmentation Profiling)

  • Action : Introduce the sample via a Gas Chromatograph (GC) interface. Apply a standard electron energy of 70 eV. Scan a mass range of 40-300 m/z 3.

  • Causality : The 70 eV energy is the universal standard for EI-MS, ensuring the fragmentation pattern can be cross-referenced against commercial libraries. This hard ionization intentionally shatters the molecule to reveal the diagnostic m/z 118, 90, and 63 peaks, confirming the internal backbone structure.

MS_Workflow Prep Sample Prep 1 mg/mL MeOH ESI ESI-MS (Soft) Validate [M+H]+ Prep->ESI Aliquot 1 EI EI-MS (Hard) 70 eV Fragmentation Prep->EI Aliquot 2 Analyze Data Analysis Isotope & Fragments ESI->Analyze MW Confirmation EI->Analyze Structural Elucidation

Self-validating dual-ionization MS workflow for comprehensive structural characterization.

References

  • Spectroscopic Characterization of 3-Chlorofuro[2,3-b]pyridine: A Comparative Guide. Benchchem. 3

  • 4-Bromofuro[2,3-b]pyridine | C7H4BrNO | CID 84070519. PubChem. 2

  • Buy 2-Bromofuro[2,3-b]pyridine (EVT-13809508). EvitaChem. 4

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC (NIH). 1

Sources

Validation

Benchmarking Catalytic Systems for 4-Bromofuro[2,3-b]pyridine Amination: A Comprehensive Guide

Executive Summary The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, frequently acting as a hinge-binding fragment in kinase inhibitors[1]. Targeted funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, frequently acting as a hinge-binding fragment in kinase inhibitors[1]. Targeted functionalization at the 4-position via Buchwald-Hartwig amination is a critical step in synthesizing these therapeutics. However, the unique electronic and steric environment of the 4-bromo isomer, combined with the coordinating ability of the heteroatoms, demands a highly optimized catalytic system to prevent catalyst deactivation and side reactions.

Mechanistic Insights & The Coordination Challenge

The primary challenge in the cross-coupling of electron-rich N-heterocycles like furo[2,3-b]pyridines is that the basic nitrogen lone pair can coordinate to the palladium center, forming highly stable, off-cycle resting states that inhibit catalysis[2].

Furthermore, the catalytic cycle is susceptible to an unproductive side reaction. If the reductive elimination step is sluggish—often due to insufficient steric bulk around the metal center—the intermediate palladium-amido complex can undergo β-hydride elimination. This pathway yields a hydrodehalogenated furo[2,3-b]pyridine byproduct and an imine, drastically reducing the yield of the desired aminated product[3]. Overcoming these challenges requires precise tuning of the palladium precatalyst, ligand sterics, and base strength.

CatalyticCycle Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd + 4-Bromofuro[2,3-b]pyridine AmineCoord Amine Binding & Deprotonation Pd(II)(Ar)(NR2)L OxAdd->AmineCoord + Amine, Base - Base·HBr RedElim Reductive Elimination AmineCoord->RedElim Amido Formation Side Hydrodehalogenation (β-Hydride Elimination) AmineCoord->Side Competing Pathway RedElim->Pd0 Catalyst Regeneration Product 4-Aminofuro[2,3-b]pyridine RedElim->Product Product Release

Catalytic cycle of Buchwald-Hartwig amination highlighting the competing hydrodehalogenation pathway.

Head-to-Head Catalyst Benchmarking

To objectively evaluate catalytic efficiency, we benchmarked four distinct systems for the amination of 4-bromofuro[2,3-b]pyridine with morpholine. The data reflects the necessity of bulky, electron-rich phosphine ligands to prevent catalyst poisoning and accelerate product formation[2],[4].

Catalytic SystemLigand TypeBase / SolventTemp / TimeYield (%)TOF (h⁻¹)Primary Observation
Pd₂(dba)₃ / BINAP Bidentate PhosphineNaOtBu / Toluene100 °C / 16h34%1.1Significant catalyst poisoning; high hydrodehalogenation.
Pd(OAc)₂ / XPhos Bulky MonodentateCs₂CO₃ / Dioxane100 °C / 12h78%3.2Improved yield; XPhos prevents heteroatom coordination.
XPhos Pd G3 Precatalyst K₃PO₄ / t-Amyl OH 80 °C / 4h 95% 11.8 Optimal; rapid activation, minimal side reactions.
Ni(COD)₂ / dppf Base Metal BidentateNaOtBu / Toluene100 °C / 24h41%0.8Sluggish oxidative addition; sensitive to trace moisture.

Causality of the Optimal System: The superiority of the XPhos Pd G3 precatalyst lies in its ability to rapidly generate the active, monoligated Pd(0) species at lower temperatures. Traditional systems like Pd₂(dba)₃ require thermal activation, which, in the presence of coordinating heteroatoms, often leads to the precipitation of inactive palladium black. Furthermore, the extreme steric bulk of XPhos forces the aryl and amido groups into close proximity, accelerating reductive elimination and effectively outcompeting the β-hydride elimination pathway[2],[3].

Self-Validating Experimental Methodology

A robust protocol must be self-validating. By incorporating an internal standard (e.g., 1,3,5-trimethoxybenzene) early in the workflow, researchers can track precise conversion rates via LC-MS or GC before isolation, ensuring that any yield drop is correctly attributed to either the reaction itself or the subsequent purification steps.

Workflow Prep Glovebox Setup Weigh Catalyst & Base Reagents Add Substrate & Amine in Anhydrous Solvent Prep->Reagents React Thermal Activation (80-110°C, 2-16h) Reagents->React Quench Aqueous Quench & Phase Separation React->Quench Analyze In-Process Control (GC/LC-MS) Quench->Analyze Analyze->React If Incomplete Purify Flash Chromatography Isolation Analyze->Purify If Conversion >95%

Self-validating experimental workflow for palladium-catalyzed heteroaryl amination.

Step-by-Step Protocol (Optimized XPhos Pd G3 System):
  • Glovebox Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-bromofuro[2,3-b]pyridine (1.0 equiv, 1.0 mmol), XPhos Pd G3 (0.02 equiv, 2 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol). Causality: K₃PO₄ is a milder base than NaOtBu, preventing base-catalyzed degradation of the furan ring while still efficiently deprotonating the amine.

  • Reagent Addition : Add the amine coupling partner (e.g., morpholine, 1.2 equiv) and 1,3,5-trimethoxybenzene (0.5 equiv, internal standard).

  • Solvent Introduction : Suspend the mixture in anhydrous, degassed t-Amyl alcohol (0.2 M). Causality: t-Amyl alcohol supports higher reaction temperatures than t-butanol and provides a highly polar, protic environment that stabilizes the transition state of the oxidative addition complex.

  • Thermal Activation : Seal the tube, remove it from the glovebox, and stir vigorously at 80 °C for 4 hours.

  • In-Process Control (IPC) : Cool to room temperature. Withdraw a 10 µL aliquot, dilute in MeCN, filter through a celite plug, and analyze via LC-MS against the internal standard.

  • Work-up & Isolation : If conversion is >95%, quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Troubleshooting & Causality in Optimization

  • Issue: High Recovery of Starting Material.

    • Diagnosis : Catalyst deactivation via heteroatom coordination or oxygen ingress.

    • Solution : Ensure rigorous degassing of solvents. Switch from in situ catalyst generation (e.g., Pd(OAc)₂) to a pre-formed palladium-ligand complex (precatalyst) to guarantee a high initial concentration of active Pd(0)[2].

  • Issue: Predominance of Hydrodehalogenated Byproduct.

    • Diagnosis : Reductive elimination is too slow relative to β-hydride elimination[3].

    • Solution : Increase the steric bulk of the ligand. Transitioning from XPhos to BrettPhos or tBuBrettPhos will further compress the bond angle at the palladium center, forcing the C-N bond formation.

  • Issue: Substrate Degradation.

    • Diagnosis : Base-induced ring opening or cleavage.

    • Solution : Substitute strong alkoxide bases (NaOtBu) with milder inorganic bases (Cs₂CO₃ or K₃PO₄). The use of biphasic or heterogeneous basic conditions limits the instantaneous concentration of soluble base, protecting sensitive functional groups[4].

References

  • Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

  • Buchwald–Hartwig Amination Source: Wikipedia URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Bromofuro[2,3-b]pyridine: A Guide for Laboratory Professionals

For researchers and professionals at the forefront of drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals at the forefront of drug development, the responsible management of chemical reagents is paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Bromofuro[2,3-b]pyridine, ensuring a secure and compliant laboratory environment. Adherence to these procedures is essential for minimizing environmental impact and safeguarding personnel.

Understanding the Hazard Profile of 4-Bromofuro[2,3-b]pyridine

Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is critical. 4-Bromofuro[2,3-b]pyridine (CAS No. 1129976-17-5) is a halogenated heterocyclic compound that requires careful handling.

Based on available data, 4-Bromofuro[2,3-b]pyridine is classified with the following hazards[1]:

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.

Given its classification as a halogenated organic compound, it falls under specific regulatory disposal requirements. Land disposal of such compounds is often restricted, making incineration the preferred method of disposal to ensure complete destruction[2][3].

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Prior to handling 4-Bromofuro[2,3-b]pyridine for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.Protects against splashes and airborne particles that can cause serious eye irritation[4].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.Prevents skin contact, which can cause irritation and absorption of the harmful substance[4].
Respiratory Protection Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.Minimizes the risk of inhaling vapors, which can cause respiratory irritation[4][5].

Always work within a certified chemical fume hood to ensure adequate ventilation and to contain any potential vapors.

Step-by-Step Disposal Protocol

The disposal of 4-Bromofuro[2,3-b]pyridine must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation
  • Identify: All waste containing 4-Bromofuro[2,3-b]pyridine, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.

  • Segregate: Keep 4-Bromofuro[2,3-b]pyridine waste separate from other incompatible waste streams. It is crucial to store it away from strong oxidizing agents and strong acids[5]. Halogenated organic wastes should be collected in designated containers, separate from non-halogenated organic wastes[2].

Step 2: Waste Collection and Labeling
  • Container: Use a designated, leak-proof, and chemically compatible container for collecting 4-Bromofuro[2,3-b]pyridine waste. The container should have a secure screw-top cap.

  • Labeling: The waste container must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "4-Bromofuro[2,3-b]pyridine "

    • The associated hazards (e.g., "Acute Toxicant," "Skin Irritant," "Eye Irritant")

    • The accumulation start date

Step 3: Storage of Hazardous Waste
  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Containment: Ensure secondary containment is in place to capture any potential leaks from the primary container.

  • Ventilation: The storage area must be well-ventilated.

Step 4: Arranging for Professional Disposal
  • Contact a Licensed Professional: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label. They will arrange for the proper transportation and disposal of the waste in accordance with all applicable regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromofuro[2,3-b]pyridine.

DisposalWorkflow Start Waste Generation (4-Bromofuro[2,3-b]pyridine) AssessHazards Assess Hazards - Acute Toxicant - Skin/Eye Irritant - Halogenated Compound Start->AssessHazards SelectPPE Select Appropriate PPE - Goggles - Gloves - Lab Coat AssessHazards->SelectPPE SegregateWaste Segregate Waste (Halogenated Organics) SelectPPE->SegregateWaste LabelContainer Label Container 'Hazardous Waste' '4-Bromofuro[2,3-b]pyridine' SegregateWaste->LabelContainer StoreSecurely Store in Secondary Containment in Satellite Accumulation Area LabelContainer->StoreSecurely ContactEHS Contact EHS or Licensed Disposal Vendor StoreSecurely->ContactEHS Incineration High-Temperature Incineration (Preferred Method) ContactEHS->Incineration End Disposal Complete Incineration->End

Caption: Disposal workflow for 4-Bromofuro[2,3-b]pyridine.

Incineration as the Preferred Disposal Method

For halogenated organic compounds like 4-Bromofuro[2,3-b]pyridine, high-temperature incineration is the recommended disposal method[2][3]. This process ensures the complete destruction of the compound, preventing its release into the environment. Incineration of hazardous waste must be carried out in a licensed facility equipped with appropriate scrubbers and emission controls to handle the byproducts of combustion, such as hydrogen bromide.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Conclusion

The responsible disposal of 4-Bromofuro[2,3-b]pyridine is a critical aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers and drug development professionals can ensure that this hazardous waste is managed in a safe, compliant, and environmentally sound manner. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling.

References

  • 4-bromo-2H,3H-furo[2,3-b]pyridine — Chemical Substance Information. NextSDS. [Link]

  • Combined effects of vehicles and waste incineration on urban air halogenated and parent polycyclic aromatic hydrocarbons. PubMed. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS. [Link]

  • The chlorination of aromatic compounds adsorbed on fly ash surfaces by hydrogen chloride: Experimental evidence for environmental contamination by waste incineration (Conference). OSTI.GOV. [Link]

  • DESTRUCTION OF PERSISTENT ORGANIC COMPOUNDS IN COMBUSTION SYSTEMS. Diva-Portal.org. [Link]

  • Incineration Techniques for Control of Volatile Organic Compound Emissions. [Link]

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